Raloxifene-d4-4'-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

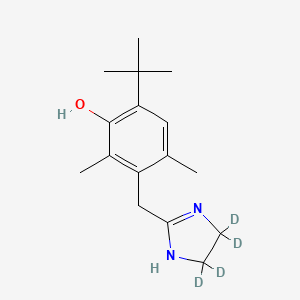

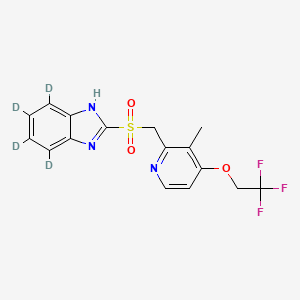

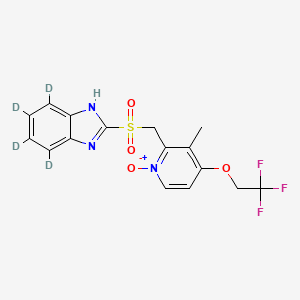

Raloxifene-d4-4’-glucuronide: is a deuterated form of raloxifene-4’-glucuronide, which is a metabolite of raloxifene. Raloxifene is a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women . The deuterated form, raloxifene-d4-4’-glucuronide, is often used in scientific research to study the pharmacokinetics and metabolism of raloxifene.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The preparation of raloxifene-d4-4’-glucuronide can be achieved through microbial bioconversion. The microorganism Streptomyces sp NRRL 21489 is used to convert raloxifene into its glucuronidated forms . The biotransformation process involves tank fermentation, followed by purification and characterization using techniques such as UV, LC/MS, and NMR spectroscopy .

Industrial Production Methods: : While chemical routes exist for synthesizing mono-glucuronides of raloxifene, they are not sufficient for large-scale production. The microbial process using Streptomyces sp NRRL 21489 is scalable and has been successfully used to produce the required glucuronidated compounds for clinical trials .

Analyse Des Réactions Chimiques

Types of Reactions: : Raloxifene-d4-4’-glucuronide primarily undergoes glucuronidation, a process where glucuronic acid is added to the compound.

Common Reagents and Conditions: : The glucuronidation reaction typically involves the use of uridine diphosphate-glucuronic acid (UDPGA) as a co-substrate and UGT enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .

Major Products: : The major product of the glucuronidation reaction is raloxifene-d4-4’-glucuronide itself. This compound is a stable metabolite and is used in various pharmacokinetic studies .

Applications De Recherche Scientifique

Chemistry: : Raloxifene-d4-4’-glucuronide is used as a reference standard in analytical chemistry to study the metabolism of raloxifene. It helps in understanding the pharmacokinetics and bioavailability of raloxifene in the human body .

Biology: : In biological research, this compound is used to study the role of UGT enzymes in drug metabolism. It helps in identifying genetic polymorphisms that affect the metabolism of raloxifene .

Medicine: : Raloxifene-d4-4’-glucuronide is used in clinical studies to monitor the levels of raloxifene and its metabolites in patients undergoing treatment for osteoporosis and breast cancer .

Industry: : In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the quantification of raloxifene and its metabolites in biological samples .

Mécanisme D'action

Raloxifene-d4-4’-glucuronide exerts its effects by binding to estrogen receptors. As a selective estrogen receptor modulator, it acts as an estrogen agonist in bone and liver tissues, increasing bone mineral density and reducing levels of low-density lipoprotein cholesterol . In breast and uterine tissues, it acts as an estrogen antagonist, thereby reducing the risk of breast cancer . The glucuronidation of raloxifene enhances its solubility and facilitates its excretion from the body .

Comparaison Avec Des Composés Similaires

Similar Compounds

Raloxifene-6-glucuronide: Another metabolite of raloxifene, formed through glucuronidation at a different position on the molecule.

Raloxifene-27-glucuronide: A less common metabolite of raloxifene, also formed through glucuronidation.

Uniqueness: : Raloxifene-d4-4’-glucuronide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry .

Propriétés

Numéro CAS |

1279033-52-1 |

|---|---|

Formule moléculaire |

C34H31NO10SD4 |

Poids moléculaire |

653.75 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

182507-22-8 (unlabelled) |

Synonymes |

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-D-c acid |

Étiquette |

Raloxifene Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)